molecular formula C13H14FNO2 B1386881 Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate CAS No. 851460-85-0

Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate

Cat. No. B1386881
CAS RN: 851460-85-0
M. Wt: 235.25 g/mol
InChI Key: XCVUPRULBFEFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring .

Scientific Research Applications

Synthesis of Alkaloid Derivatives

Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate: is a valuable precursor in the synthesis of indole derivatives, which are prevalent moieties in various alkaloids . Alkaloids containing the indole nucleus are significant due to their presence in natural products and drugs. The compound’s role in synthesizing these derivatives is crucial for developing new medications and understanding biological processes.

Anticancer Research

Indole derivatives, including Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate , have shown promise in anticancer research . These compounds can inhibit the growth of cancer cells, making them potential candidates for cancer therapy. Research into their efficacy and mechanisms of action is ongoing.

Antimicrobial Applications

The antimicrobial properties of indole derivatives are well-documented, with Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate being no exception . It can be used to develop new antimicrobial agents that combat various bacterial and fungal infections.

Development of Antiviral Agents

This compound has been used to create derivatives with potent antiviral activities . These derivatives can target a broad range of RNA and DNA viruses, offering a pathway to new treatments for viral infections.

Agricultural Chemicals

Indole derivatives play a role in the production of plant hormones such as indole-3-acetic acid, which is crucial for plant growth and development . Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate could be used to synthesize analogs of these hormones, aiding in agricultural research and applications.

Neurological Disorder Treatments

Research has indicated that indole derivatives can be effective in treating various neurological disorders . As a result, Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate may contribute to the development of new drugs for conditions such as Alzheimer’s disease, Parkinson’s disease, and others.

properties

IUPAC Name

ethyl 2-(5-fluoro-2-methylindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c1-3-17-13(16)8-15-9(2)6-10-7-11(14)4-5-12(10)15/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVUPRULBFEFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC2=C1C=CC(=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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